molecular formula C14H12N3O4P B14478129 5,10-Dimethyl-2,8-dinitrophenophosphazinine CAS No. 65738-87-6

5,10-Dimethyl-2,8-dinitrophenophosphazinine

Cat. No.: B14478129
CAS No.: 65738-87-6
M. Wt: 317.24 g/mol
InChI Key: CEZPEBGIGHIREF-UHFFFAOYSA-N
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Description

5,10-Dimethyl-2,8-dinitrophenophosphazinine is a complex organic compound characterized by its unique structural features and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dimethyl-2,8-dinitrophenophosphazinine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by methylation and subsequent phosphazination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,10-Dimethyl-2,8-dinitrophenophosphazinine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5,10-Dimethyl-2,8-dinitrophenophosphazinine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 5,10-Dimethyl-2,8-dinitrophenophosphazinine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,10-Dimethyl-2,8-dinitrophenophosphazene
  • 5,10-Dimethyl-2,8-dinitrophenophosphine

Uniqueness

5,10-Dimethyl-2,8-dinitrophenophosphazinine is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

65738-87-6

Molecular Formula

C14H12N3O4P

Molecular Weight

317.24 g/mol

IUPAC Name

5,10-dimethyl-2,8-dinitrophenophosphazinine

InChI

InChI=1S/C14H12N3O4P/c1-15-11-5-3-9(16(18)19)7-13(11)22(2)14-8-10(17(20)21)4-6-12(14)15/h3-8H,1-2H3

InChI Key

CEZPEBGIGHIREF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])P(C3=C1C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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